Magnesium arsenide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

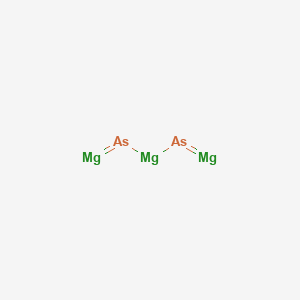

Magnesium Arsenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a compound that features the metallic element magnesium and the toxic element arsenic . It crystallizes in the cubic Ia-3 space group and the cubic Pn-3m space group . The structure is three-dimensional where Mg2+ is bonded to four As3- atoms to form a mixture of edge and corner-sharing MgAs4 tetrahedra .

Synthesis Analysis

The synthesis of magnesium arsenide typically involves the reaction of magnesium salts with arsenic acid . The hydride route includes the synthesis of arsine, for example, via magnesium arsenide hydrolysis, drying, ultrapurification, and subsequent reduction thermal decomposition to elemental arsenic .Molecular Structure Analysis

Mg3As2 crystallizes in the cubic Pn-3m space group . The structure is three-dimensional. Mg2+ is bonded to four equivalent As3- atoms to form a mixture of corner and edge-sharing MgAs4 tetrahedra . All Mg–As bond lengths are 2.69 Å .Chemical Reactions Analysis

The removal mechanisms of As (V) and F using Mg-based adsorbents were assumed to be predominantly caused by ion-exchange and chemical-adsorption reactions on the adsorbent surface .Physical And Chemical Properties Analysis

Magnesium Arsenide appears as a white solid in its pure form . Its melting point and boiling point have not been precisely determined due to the compound’s tendency to decompose upon heating . Despite being soluble in water, it does not ionize completely . Magnesium arsenide is non-combustible, yet when involved in a fire, it could liberate toxic arsenic fumes .Wirkmechanismus

Magnesium is a cofactor for at least 300 enzymes and is important for several functions in the body with some key processes identified below . Enzymes that rely on magnesium to operate help produce energy through oxidative phosphorylation, glycolysis and ATP metabolism . They are also involved in nerve function, muscle .

Safety and Hazards

Zukünftige Richtungen

In recent studies, arsenate, As (V), and fluoride (F) were simultaneously removed from contaminated water using MgO, Mg (OH) 2, and MgCO 3 as Mg-based adsorbents . This research advances the sustainable As–F simultaneous treatment method using inexpensive adsorbents . Future perspectives and directions were also discussed in this article .

Eigenschaften

InChI |

InChI=1S/2As.3Mg |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIGZGIMMXFFGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg]=[As][Mg][As]=[Mg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Mg3 |

Source

|

| Record name | magnesium arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium arsenide | |

CAS RN |

12044-49-4 |

Source

|

| Record name | Magnesium arsenide (Mg3As2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.